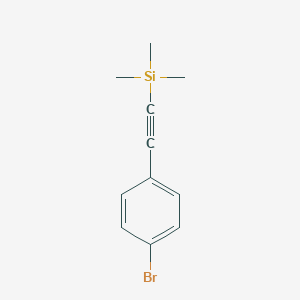

(4-Bromophenylethynyl)trimethylsilane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMSGCJGNJYDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401021 | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16116-78-2 | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Synthesis

(4-Bromophenylethynyl)trimethylsilane serves as a crucial intermediate in the construction of complex molecular frameworks, particularly in the realm of aromatic and heteroaromatic chemistry. chemimpex.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized, allowing for the stepwise and controlled assembly of intricate structures.

The trimethylsilyl (B98337) group provides stability and solubility, facilitating its incorporation into complex molecular designs. chemimpex.com This group can also act as a protecting group for the terminal alkyne, which can be cleaved under specific conditions to reveal a reactive terminal alkyne. wikipedia.orggelest.com The bromine atom on the phenyl ring and the carbon-carbon triple bond are key functionalities that allow this compound to participate in a wide array of chemical transformations. chemimpex.com

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions. chemimpex.com It is frequently employed in the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. chemimpex.comwikipedia.org This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes. gelest.com The compound also undergoes Buchwald-Hartwig coupling reactions with para-substituted diphenylamines. sigmaaldrich.com

Through these and other synthetic strategies, this compound is a precursor to a variety of valuable organic compounds. Some examples of molecules synthesized using this compound are listed in the table below. sigmaaldrich.com

| Compound Name |

|---|

| 1-bromo-4-ethynylbenzene |

| 4-(4-bromophenyl)-3-butyn-2-one |

| 4-ethynyl-4′-tert-butylbiphenyl |

| 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene |

Role in Materials Science and Engineering

The unique electronic and structural properties of (4-Bromophenylethynyl)trimethylsilane make it a valuable component in the development of advanced materials. chemimpex.com It serves as a key intermediate in the synthesis of functionalized materials such as liquid crystals and polymers with specific chemical properties for enhanced performance. chemimpex.com

A significant area of application for this compound is in the field of organic electronics. chemimpex.com It is utilized in the fabrication of Organic Light Emitting Diodes (OLEDs), where its distinct properties contribute to improved device efficiency. chemimpex.comthermofisher.comthermofisher.comfishersci.com The development of π-conjugated polymers for organic electronics often relies on building blocks like this compound. nih.gov These polymers are essential for a range of electronic and photonic devices, including OLEDs and organic field-effect transistors (OFETs). nih.gov

The synthesis of conjugated polymers often involves transition metal-catalyzed cross-coupling reactions, where monomers derived from this compound can be incorporated to tune the optoelectronic properties of the resulting materials. nih.gov For instance, poly(4-trimethylsilyl diphenyl acetylene) (PTMSDPA) is a π-conjugated polymer with a polyene backbone that exhibits strong fluorescence emission. mdpi.com The properties of such polymers can be modified through copolymerization to enhance their performance in applications like explosive detection. mdpi.com

Emerging Applications in Medicinal Chemistry and Nanotechnology

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone for the synthesis of this compound. The Sonogashira coupling stands out as the primary and most effective method, utilizing a palladium catalyst, often with a copper(I) co-catalyst, to couple an aryl halide with a terminal alkyne.

Sonogashira Coupling with Trimethylsilylacetylene (B32187)

The Sonogashira-Hagihara reaction is the most direct and widely employed route for synthesizing this compound. wikipedia.orggelest.com This reaction involves the cross-coupling of an aryl halide, typically 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075), with trimethylsilylacetylene in the presence of a palladium catalyst and a base. sigmaaldrich.com The reaction selectively occurs at the more reactive carbon-iodine bond when 1-bromo-4-iodobenzene is used. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. The classic and still widely used system consists of a palladium(0) source, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orglibretexts.org The palladium complex serves as the primary catalyst for the oxidative addition and reductive elimination steps, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step. wikipedia.org

Optimization studies focus on ligand design, catalyst loading, and the use of copper-free systems to avoid the undesirable homocoupling of alkynes (Glaser coupling). wikipedia.org Sterically hindered and electron-rich phosphine (B1218219) ligands can improve catalytic activity, particularly for less reactive aryl bromides. libretexts.org N-Heterocyclic carbenes (NHCs) have also been explored as effective replacements for phosphine ligands. libretexts.org Copper-free Sonogashira protocols have been developed, which are advantageous for simplifying product purification and avoiding copper-related side reactions. wikipedia.org

| Catalyst System | Typical Substrate | Key Advantages | Notes |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides, Aryl Bromides | Classic, reliable, mild conditions possible. wikipedia.org | Risk of alkyne homocoupling (Glaser reaction) due to Cu(I). wikipedia.org |

| Pd(OAc)₂ / P(p-tol)₃ | Aryl Bromides | Effective copper-free system. beilstein-journals.org | Requires appropriate choice of base (e.g., DBU). beilstein-journals.org |

| Pd(0) / Biarylphosphine Ligands | Aryl Bromides, Aryl Chlorides | High turnover numbers, broad functional group tolerance. nih.gov | Ligands can be expensive. |

| Supported Pd Nanoparticles | Aryl Halides | Catalyst can be recovered and reused. researchgate.netmdpi.com | Activity may decrease over multiple cycles. mdpi.com |

The choice of solvent and reaction temperature significantly influences the rate and yield of the Sonogashira coupling. The reaction is typically conducted in a basic solvent, often an amine like triethylamine (B128534) or diethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org Other common solvents include polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). beilstein-journals.orgresearchgate.net

Solvents : THF is often a good choice, balancing reactivity and solubility. beilstein-journals.org DMF can accelerate the reaction but may also promote side reactions at higher temperatures. researchgate.net In recent years, "green" chemistry approaches have explored water as a solvent, often using surfactants to create micelles that facilitate the reaction between hydrophobic substrates. organic-chemistry.orgnih.gov

Temperature : The required temperature depends on the reactivity of the aryl halide. Couplings with highly reactive aryl iodides can often proceed efficiently at room temperature. wikipedia.org In contrast, less reactive aryl bromides typically require heating to achieve a reasonable reaction rate, with temperatures ranging from ambient to 80 °C or higher. wikipedia.orgnih.gov Studies have shown that for certain systems, increasing the temperature from room temperature to 100-150 °C can dramatically increase the reaction yield, confirming that temperature is a statistically significant parameter. researchgate.net

Optimizing the reaction for maximum yield involves careful control of the catalytic system, solvent, base, and temperature. The reactivity order for aryl halides is I > Br > Cl, meaning that reactions with aryl iodides are fastest and generally give the highest yields under the mildest conditions. wikipedia.org

| Parameter | Condition | General Outcome on Yield/Rate | Reference |

|---|---|---|---|

| Aryl Halide | Aryl Iodide | Higher reactivity, faster kinetics, milder conditions (e.g., room temp). | wikipedia.org |

| Aryl Bromide | Lower reactivity, often requires heating and optimized catalyst. | wikipedia.org | |

| Catalyst | Pd/Cu System | Generally high yields, but risk of side products. | wikipedia.org |

| Copper-Free System | Cleaner reaction, avoids homocoupling, may require specific ligands. | beilstein-journals.orgorganic-chemistry.org | |

| Solvent | THF, DMF | Good solubility and reactivity; DMF can accelerate the reaction. | beilstein-journals.orgresearchgate.net |

| Water (micellar) | Environmentally friendly, can give high yields at room temperature. | organic-chemistry.orgnih.gov | |

| Temperature | Increasing Temp | Generally increases reaction rate, especially for aryl bromides. | researchgate.net |

Buchwald-Hartwig Coupling Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov It is important to clarify that this reaction is not a method for synthesizing this compound itself. Rather, this compound serves as an excellent precursor or substrate for subsequent Buchwald-Hartwig reactions. sigmaaldrich.com

In such a reaction, the C(sp²)-Br bond of this compound is coupled with a primary or secondary amine in the presence of a palladium catalyst and a base. This allows for the bromine atom to be replaced by a nitrogen-containing functional group, providing a versatile method for synthesizing a wide array of complex aniline (B41778) derivatives while keeping the trimethylsilylethynyl moiety intact for further transformations.

Alternative Synthetic Routes

While palladium-catalyzed Sonogashira coupling is the dominant synthetic strategy, other methods for the formation of silylated alkynes exist, although they are not typically employed for the direct synthesis of this compound from an aryl bromide. These methods generally focus on the silylation of a pre-existing terminal alkyne.

Alternative approaches include:

Deprotonation and Silylation : The classic method involves deprotonating a terminal alkyne (like 4-bromophenylacetylene) with a strong organometallic base (e.g., n-BuLi) followed by quenching with an electrophilic silicon source like trimethylsilyl chloride. nih.gov This route is effective but less atom-economical and requires stoichiometric use of strong bases, limiting its functional group compatibility.

Catalytic Silylation of Terminal Alkynes : More recent developments include metal-free, carboxylate-catalyzed methods for the C-silylation of terminal alkynes using silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.govchemrxiv.orgacs.org Another approach uses zinc halides to mediate the direct electrophilic silylation of terminal alkynes. organic-chemistry.org These methods are alternatives for creating the silyl-alkyne bond but would require 4-bromophenylacetylene as the starting material, which itself is often prepared from this compound via desilylation.

Given the high efficiency and widespread use of the Sonogashira coupling, it remains the most practical and direct route for the synthesis of this compound.

Bromination and Silylation Techniques

The Sonogashira coupling reaction is a cornerstone in the synthesis of this compound, effectively combining bromination and silylation aspects in a single transformative step. libretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org In the context of synthesizing this compound, this typically involves the coupling of ethynyltrimethylsilane with a brominated aromatic compound.

The reaction generally employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and is carried out in the presence of an amine base. libretexts.orgpearson.com The selection of reactants and catalysts can be tailored to optimize the yield and purity of the final product. For instance, the coupling can proceed from starting materials like 1,4-dibromobenzene or 1-bromo-4-iodobenzene. wikipedia.orglookchem.com The trimethylsilyl group in ethynyltrimethylsilane serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. gelest.com

Several variations of the Sonogashira coupling have been developed to enhance its efficiency and applicability. These include copper-free versions and methods that utilize microwave irradiation to significantly shorten reaction times and improve yields. nih.govresearchgate.net The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction conditions, including solvent and temperature, are critical parameters that influence the outcome of the synthesis. libretexts.org

Table 1: Examples of Sonogashira Coupling for the Synthesis of this compound and Related Compounds

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1,1-dibromo-3-phenyl-1-butene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine / Benzene (B151609) | Room Temp | 20 (bromoenyne) |

| 4-iodotoluene | Phenylacetylene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | THF-DMA (9:1) | 75 | <2 |

| 1-bromo-2-ethynylbenzene | 1-bromo-2-iodobenzene | 5% Pd on alumina / 0.1% Cu₂O on alumina | Not specified | Not specified | 50 |

| 4-bromobenzonitrile | Trimethylsilylacetylene | Not specified | Triethylamine / Acetonitrile | Microwave | Moderate to excellent |

| Aryl Bromides | Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | Room Temp | Up to 97 |

This table presents a selection of research findings and is for illustrative purposes. For detailed experimental procedures, please refer to the cited literature.

Controlled Dimerization Strategies

Controlled dimerization strategies are pivotal in the synthesis of symmetrical diynes, and these methods can be conceptually applied to precursors of or compounds derived from this compound. The primary reactions in this category are the Glaser-Hay and Eglinton couplings, which facilitate the oxidative homocoupling of terminal alkynes. synarchive.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Glaser coupling , one of the oldest coupling reactions, traditionally uses copper(I) salts like CuCl in the presence of an oxidant such as air and a base like ammonia. wikipedia.org A significant modification, known as the Hay coupling , employs a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which accelerates the reaction. synarchive.comwikipedia.org This method is versatile due to the solubility of the copper-TMEDA complex in various solvents. organic-chemistry.org The Hay coupling of trimethylsilylacetylene, for instance, results in the formation of a butadiyne derivative. wikipedia.org

The Eglinton reaction is another key dimerization method where two terminal alkynes are coupled using a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine. pearson.comorganic-chemistry.orgub.edu This reaction is particularly useful for creating symmetrical or cyclic bisacetylenes. organic-chemistry.org The mechanism of the Eglinton coupling is thought to proceed through the formation of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, rather than involving free alkynyl radicals. ub.edu

While direct dimerization of this compound itself is not commonly reported, the principles of these dimerization reactions can be applied to its desilylated precursor, 1-bromo-4-ethynylbenzene. Furthermore, this compound can serve as a starting material for the synthesis of dimeric structures. For example, it is used to synthesize 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene, which represents a more complex dimeric structure. sigmaaldrich.com

Table 2: Overview of Controlled Dimerization Reactions

| Reaction Name | Catalyst/Reagent | Oxidant | Base/Solvent | Key Features |

|---|---|---|---|---|

| Glaser Coupling | Copper(I) salts (e.g., CuCl) | Air/Oxygen | Ammonia / Water or Alcohol | One of the oldest methods for alkyne homocoupling. wikipedia.org |

| Hay Coupling | CuCl-TMEDA complex | Air/Oxygen | Amine bases (e.g., TMEDA) | Accelerated version of the Glaser coupling with improved solvent compatibility. synarchive.comwikipedia.org |

| Eglinton Reaction | Copper(II) salts (e.g., Cu(OAc)₂) | Not required (Cu(II) is the oxidant) | Pyridine / Methanol | Utilizes stoichiometric copper(II) and is effective for macrocyclizations. organic-chemistry.orgub.edu |

This table provides a general overview of the reaction conditions. Specific applications may require optimization of these parameters.

Applications in Advanced Materials Synthesis

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds along their backbone, which results in delocalized π-electron systems. This electron delocalization is responsible for their unique electronic and optical properties, such as electrical conductivity and luminescence. (4-Bromophenylethynyl)trimethylsilane serves as a key monomer in the synthesis of these materials, primarily through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Oligo-phenylene-ethynylenes (OPEs) are rigid, rod-like molecules that have garnered significant interest for their potential use as molecular wires and in other nanoscale electronic devices. The synthesis of OPEs often relies on the iterative Sonogashira coupling of aryl halides with terminal alkynes. researchgate.netscielo.org.mxresearchgate.netredalyc.org this compound is an excellent starting material for this process. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed to allow for subsequent coupling reactions. This stepwise approach enables the precise control over the length and composition of the OPE backbone.

A typical synthetic strategy involves the deprotection of the trimethylsilyl group from this compound to yield 4-bromophenylacetylene. This can then be coupled with another molecule of this compound in a Sonogashira reaction to extend the oligomer chain. This iterative process of deprotection and coupling allows for the synthesis of OPEs with well-defined lengths and functionalities.

The rigid and planar structure of the phenylene-ethynylene unit imparts favorable photoluminescent properties to polymers that incorporate this moiety. Polymers derived from this compound have shown potential for use in organic light-emitting diodes (OLEDs). fishersci.comthermofisher.comthermofisher.com The extended π-conjugation in these polymers leads to efficient light emission upon electrical excitation. By copolymerizing derivatives of this compound with other monomers, the color and efficiency of the emitted light can be fine-tuned. For instance, the copolymerization of trimethylsilyl-containing acetylene (B1199291) derivatives has been shown to modulate the luminescent properties of the resulting polymers, in some cases leading to aggregation-induced emission enhancement. mdpi.comresearchgate.net

Furthermore, the rod-like shape of molecules derived from this compound makes them suitable candidates for the synthesis of liquid crystals. A notable example is the synthesis of 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate, a rod-shaped mesogen that exhibits a Smectic A liquid crystalline phase. This demonstrates the utility of this compound in creating materials with ordered molecular arrangements that are responsive to external stimuli.

The concept of "molecular wires" involves the use of individual molecules to conduct electrical current. Oligo(phenylene ethynylene)s, synthesized from precursors like this compound, are prime candidates for this application due to their rigid structure and delocalized π-electron system, which facilitates charge transport. nih.govciac.jl.cnnasa.gov The ability to synthesize OPEs of specific lengths allows for the investigation of charge transport as a function of molecular length.

The incorporation of these conjugated polymers and oligomers into optoelectronic devices is an active area of research. researchgate.netbohrium.com These materials can be used to create a variety of components, including the active layers in organic field-effect transistors (OFETs), photovoltaic cells, and sensors. The tunability of their electronic properties through chemical modification makes them highly versatile for these applications.

Fabrication of Electroactive Thin Films and Devices

The solution processability of many polymers derived from this compound allows for the fabrication of thin films, which are essential for the construction of electronic and optoelectronic devices. These films can be deposited onto various substrates using techniques such as spin coating or printing.

Recent research has explored the integration of organic molecules with inorganic nanoparticles to create hybrid materials with novel properties. While direct studies involving this compound are emerging, the functionalization of gold nanoparticles with organic ligands to create stimuli-responsive systems is a well-established field. nih.gov The ethynyl (B1212043) group of deprotected this compound can be used to anchor these molecules to the surface of gold nanoparticles. The resulting functionalized nanoparticles could potentially be incorporated into thin films that respond to external stimuli such as light or chemical analytes, opening up possibilities for the development of advanced sensors and drug delivery systems. nih.gov

Applications in Organic Porous Polymers

This compound is a key precursor for the synthesis of monomers used in creating Conjugated Microporous Polymers (CMPs). frontiersin.org These materials are a class of porous organic polymers (POPs) characterized by extended π-conjugated systems and permanent intrinsic porosity, making them suitable for applications in gas storage, separation, and catalysis. frontiersin.orguea.ac.ukrsc.org

The primary role of this compound is in the synthesis of bifunctional monomers for cross-coupling polymerization reactions. The trimethylsilyl (TMS) group is a common protecting group for the terminal alkyne. It can be easily removed under mild conditions to yield 1-bromo-4-ethynylbenzene. This "AB-type" monomer, possessing both an aryl bromide (A) and a terminal alkyne (B), can then undergo self-polymerization or co-polymerization with other multifunctional monomers via palladium-catalyzed reactions like the Sonogashira-Hagihara cross-coupling. uea.ac.uk

In this method, the carbon-carbon triple bond of the alkyne is coupled with the aryl bromide, leading to the formation of a rigid poly(arylene ethynylene) network. uea.ac.uk The rigidity of the phenylethynyl linkers prevents the polymer network from collapsing into a dense, non-porous state, thus ensuring the formation of permanent micropores. By carefully selecting the geometry of the co-monomers (e.g., using trigonal nodes like 1,3,5-triethynylbenzene), a highly cross-linked, porous 3D network can be constructed. uea.ac.uk The properties of the resulting CMP, such as surface area and pore size, can be tailored by the choice of the monomers used in the synthesis. uea.ac.ukrsc.org

| Polymer Network | Monomers Used | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) |

| CMP-1 Analog | 1,3,5-Triethynylbenzene + Dibromobenzene | Up to 900 | Not specified |

| TNCMP-2 | 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine + 1,4-Dibromo-2,5-difluorobenzene | 995 | 1.45 (at 298 K, 1 bar) |

This table presents data for representative Conjugated Microporous Polymers synthesized via Sonogashira-Hagihara coupling, illustrating the typical properties achievable with monomers derived from precursors like this compound. uea.ac.ukrsc.org

Advanced Silicon-Based Materials

The unique combination of a reactive aryl bromide, a versatile ethynyl group, and a silicon moiety makes this compound a valuable component in the fabrication of advanced silicon-based materials for electronics.

The formation of well-ordered organic adlayers on silicon surfaces is a critical step in the development of molecular-scale electronic devices. This compound serves as a precursor to molecules that can be covalently attached to silicon substrates. After the deprotection of the trimethylsilyl group to yield the terminal alkyne (1-bromo-4-ethynylbenzene), the molecule can be grafted onto a hydrogen-terminated silicon surface. The reaction proceeds via the hydro-silylation of the terminal alkyne, forming a stable silicon-carbon bond.

This process allows for the creation of a self-assembled monolayer (SAM) where the bromophenyl groups are oriented away from the silicon surface. The bromine atom in this organized layer remains available for subsequent on-surface chemical modifications. For example, it can be used as a reactive site for further Sonogashira coupling reactions, enabling the step-by-step construction of complex, fully conjugated structures directly on the silicon wafer. This layer-by-layer growth is a powerful strategy for fabricating "molecular wires" and other components for integrated circuits. The covalent attachment ensures the stability and electronic coupling of the organic layer to the inorganic semiconductor substrate.

The phenylethynyl unit inherent in this compound is a fundamental building block for creating materials with extended π-conjugation. When this compound is used in polymerization reactions, such as Sonogashira coupling, it forms poly(arylene ethynylene) chains. In these polymers, the alternating single, double, and triple bonds along the backbone allow for the delocalization of π-electrons over long distances.

This enhancement of π-conjugation has profound effects on the material's electronic and optical properties. A key indicator of extended conjugation is a bathochromic (red) shift in the material's absorption and emission spectra compared to its constituent monomers. This shift occurs because electron delocalization lowers the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reducing the energy gap between them. Copolymers incorporating silyl-substituted diphenyl acetylene units, for instance, show distinct changes in their photoluminescence spectra based on the monomer composition, demonstrating how chemical structure dictates the electronic properties. mdpi.com By synthesizing oligomers or polymers using this compound, materials with tailored band gaps can be produced for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs), where it can be used as an intermediate. fishersci.com

| Compound Type | Example Compound Structure | Max. Absorption (λₘₐₓ) | Max. Emission (λₘₐₓ) |

| Monomer Analog | Phenylacetylene | ~278 nm | ~295 nm |

| Polymer Segment | Poly(phenylene ethynylene) | > 400 nm | > 420 nm |

This table provides a generalized comparison of the photophysical properties of a simple monomer unit versus a conjugated polymer segment, illustrating the red-shift indicative of enhanced π-conjugation.

Advanced Spectroscopic Characterization and Computational Studies in Research

Advanced NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (4-Bromophenylethynyl)trimethylsilane. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound after synthesis.

¹H and ¹³C NMR: The proton NMR spectrum provides distinct signals for the trimethylsilyl (B98337) (TMS) group and the aromatic protons. The nine equivalent protons of the TMS group typically appear as a sharp singlet at the high-field end of the spectrum, while the protons on the bromophenyl ring appear as a set of doublets in the aromatic region. Similarly, the ¹³C NMR spectrum shows characteristic peaks for the TMS carbons, the acetylenic carbons, and the aromatic carbons. Validation of the compound's structure relies on matching these observed chemical shifts with expected values. In cases of complex spectra or for derivatives of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve overlapping signals and definitively assign proton and carbon resonances.

For mechanistic studies, NMR spectroscopy is an invaluable tool. By taking time-course NMR spectra of a reaction mixture, researchers can monitor the disappearance of reactant signals and the simultaneous appearance of product signals. This allows for the determination of reaction kinetics and the identification of any transient intermediates that may be present in sufficient concentration to be observed.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Trimethylsilyl (-Si(CH₃)₃) | 0.1–0.3 | Sharp singlet, integrating to 9 protons. |

| ¹H | Aromatic (-C₆H₄Br) | 7.3–7.5 | Set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. |

| ¹³C | Si-bound Methyl (-Si(CH₃)₃) | -5 to 0 | Signal for the three equivalent methyl carbons. |

| ¹³C | Ethynyl (B1212043) (-C≡C-) | 90–100 | Two distinct signals for the two acetylenic carbons. |

Mass Spectrometry (e.g., GC-MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for analyzing reaction mixtures containing this compound. The trimethylsilyl group enhances the volatility of the molecule, making it well-suited for GC analysis. thescipub.comtcichemicals.com This method allows for the separation of the starting material from products, by-products, and residual reagents.

Following separation by the gas chromatograph, the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compounds. For this compound, the mass spectrum will show a characteristic molecular ion peak corresponding to its molecular weight (C₁₁H₁₃BrSi), which is approximately 253 g/mol . The presence of bromine is readily identified by a distinctive isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This technique is routinely used to monitor the progress of reactions, such as cross-coupling or desilylation, by tracking the consumption of the starting material and confirming the molecular weight of the intended product.

| Compound | Molecular Formula | Expected Molecular Ion (m/z) | Key Feature |

|---|---|---|---|

| This compound | C₁₁H₁₃BrSi | ~252/254 | Characteristic 1:1 isotopic pattern for Bromine. |

| 1-Bromo-4-ethynylbenzene (Desilylation Product) | C₈H₅Br | ~180/182 | Product formed upon removal of the TMS group. sigmaaldrich.com |

X-ray Diffraction and Scattering for Structural Elucidation of Adlayers and Crystalline Products

This compound is a crystalline solid at room temperature, with a reported melting point of 61-63 °C. sigmaaldrich.com This crystalline nature makes it a suitable candidate for single-crystal X-ray diffraction (XRD), the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. An XRD analysis would provide exact bond lengths, bond angles, and intermolecular interactions in the solid state, offering an unambiguous confirmation of its structure.

Beyond the analysis of the bulk crystal, X-ray scattering techniques are essential for studying the structure of thin films and self-assembled monolayers (adlayers). Molecules like this compound can be used as building blocks to construct ordered layers on surfaces, for example, in the fabrication of organic electronic devices. chemimpex.comfishersci.com Techniques such as X-ray reflectivity and grazing-incidence X-ray scattering would allow researchers to determine the thickness, density, and molecular ordering within these adlayers, providing critical information that links molecular design to material properties.

Density Functional Theory (DFT) and Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical insights that complement experimental findings. DFT calculations can model the electronic structure and predict the properties and reactivity of this compound, offering a deeper understanding of its chemical behavior at a molecular level. aps.org

In applications related to catalysis and materials science, the interaction of this compound with surfaces is of paramount importance. DFT calculations can be used to model the adsorption of the molecule onto various substrates, such as metal catalyst surfaces or semiconductor wafers. chemrxiv.org These simulations can determine the most stable adsorption geometries, calculate binding energies, and analyze the electronic changes that occur upon adsorption. This information is vital for understanding the initial steps of surface-catalyzed reactions or the formation of self-assembled monolayers.

DFT is widely used to calculate the electronic properties of molecules. A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and its optical and electronic properties. mdpi.com For this compound, FMO analysis can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. For instance, such analysis can predict susceptibility to electrophilic attack at the ethynyl group. The HOMO-LUMO energy gap is also a key parameter that relates to the molecule's potential use in organic electronic applications, such as OLEDs. chemimpex.comfishersci.com

DFT calculations are a powerful tool for elucidating reaction mechanisms. d-nb.info For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational chemists can model the entire reaction pathway. This involves calculating the structures and energies of reactants, transition states, intermediates, and products. By mapping out the energy profile of the reaction, researchers can determine the rate-limiting step and understand the role of various substituents and catalysts. For example, DFT studies can quantify the electron-withdrawing effect of the bromine atom and how it lowers the activation energy for subsequent functionalization reactions. These theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Transformations

The synthetic utility of (4-Bromophenylethynyl)trimethylsilane is largely defined by the catalytic reactions it can undergo. While classic cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings have been extensively used to modify its structure, future research is directed towards more innovative and efficient catalytic systems. libretexts.orgmdpi.com

One promising avenue is the development of novel palladium catalysts, such as palladacycles, which offer enhanced stability, efficiency, and robustness for Suzuki-Miyaura reactions. libretexts.org These advanced catalysts could enable the coupling of this compound with a wider range of organoboron compounds under milder conditions, with lower catalyst loadings and higher turnover numbers. libretexts.org Another area of intense investigation is the direct C-H activation of the aromatic ring. Research into bromine adatom-promoted C-H bond activation on surfaces suggests new strategies for forming carbon-carbon bonds under mild conditions, potentially bypassing the need for pre-functionalized starting materials. rsc.org This could lead to more atom-economical and environmentally friendly synthetic routes to complex derivatives.

Future research will likely focus on expanding the repertoire of catalytic transformations beyond traditional cross-coupling. This could include exploring its participation in multicomponent reactions, enantioselective catalysis to introduce chirality, and photoredox catalysis to access novel reaction pathways.

Table 1: Comparison of Catalytic Methodologies for this compound

| Catalytic Method | Potential Advancement | Key Features |

| Advanced Suzuki-Miyaura Coupling | Higher efficiency and broader scope | Use of palladacycles, lower catalyst loading, milder reaction conditions. libretexts.org |

| C-H Bond Activation | Increased atom economy | Direct functionalization of the aromatic ring, potentially promoted by the bromine atom. rsc.org |

| Photoredox Catalysis | Novel reaction pathways | Access to radical-mediated transformations for unique molecular architectures. |

| Enantioselective Catalysis | Introduction of chirality | Creation of stereochemically defined molecules for applications in life sciences. |

Development of Advanced Functional Materials with Tailored Properties

This compound is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). thermofisher.comthermofisher.comfishersci.comcymitquimica.com However, its potential extends far beyond this single application. The ability to precisely modify its structure through the bromine and alkyne functionalities allows for the tailoring of material properties for a wide range of advanced applications.

A significant area of future development is in the creation of stimuli-responsive or "smart" materials. For instance, incorporating derivatives of this compound into polymer backbones could lead to photochromic materials that change color in response to light. cmu.edursc.orgnih.gov Such materials have potential applications in optical data storage, molecular switches, and smart windows. The synthesis of polymers containing diarylethene units, a class of photochromic molecules, demonstrates the feasibility of creating multicolor photochromic systems. rsc.org By carefully selecting the monomers derived from this compound, the electronic properties and thus the color and switching behavior of the resulting polymers can be precisely controlled.

Furthermore, the rigid, linear structure imparted by the phenylethynyl unit can be exploited to create liquid crystals and highly conjugated polymers with interesting electronic and photophysical properties. Research into these areas could lead to new materials for sensors, photovoltaics, and nonlinear optics.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Potential Application | Tailorable Property |

| Photochromic Polymers | Optical data storage, smart windows | Reversible color change in response to light. cmu.edursc.orgnih.gov |

| Conjugated Polymers | Organic electronics, sensors | Electrical conductivity, fluorescence, and charge transport. |

| Liquid Crystals | Displays, optical switches | Phase behavior and electro-optical response. |

| Organometallic Polymers | Catalysis, specialty coatings | Thermal stability and redox properties. |

Expansion into Emerging Fields of Chemical Biology and Nanomedicine

The unique chemical handles of this compound make it an attractive candidate for applications in the life sciences. After deprotection of the trimethylsilyl (B98337) group to reveal a terminal alkyne, the molecule becomes a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comnih.gov This highly efficient and bioorthogonal reaction allows for the covalent attachment of the phenylethynyl moiety to biomolecules and nanoparticles. researchgate.netutoronto.ca

One of the most exciting future directions is the development of "clickable" bimodal imaging probes. nih.govnih.gov By attaching a fluorescent dye and a radionuclide to a molecule derived from this compound, researchers can create probes for combined positron emission tomography (PET) and optical imaging. nih.govresearchgate.net This dual-modality approach would allow for both whole-body imaging with high sensitivity (PET) and high-resolution imaging of tissues and cells (optical). The alkyne group serves as a versatile anchor for attaching these imaging agents to targeting vectors like peptides or antibodies.

In the realm of nanomedicine, the alkyne functionality can be used to functionalize the surface of nanoparticles for targeted drug delivery. researchgate.netrsc.org For example, mesoporous silica (B1680970) nanoparticles or polymeric nanoparticles can be decorated with alkyne groups derived from this compound. utoronto.carsc.org These "clickable" nanoparticles can then be conjugated with targeting ligands (e.g., peptides that bind to cancer cells) and loaded with therapeutic agents. This strategy offers a modular and efficient way to create sophisticated drug delivery systems that can selectively target diseased tissues while minimizing side effects.

The exploration of this compound and its derivatives in these emerging fields is still in its early stages, but the potential for innovation in diagnostics, therapeutics, and our fundamental understanding of biological processes is immense.

常见问题

Q. What are the established synthetic routes for (4-Bromophenylethynyl)trimethylsilane, and how are they validated?

The primary method involves Pd-catalyzed Sonogashira coupling between 4-bromoiodobenzene (or analogous aryl halides) and trimethylsilylacetylene. Key parameters include catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (THF or DMF), and reaction temperature (60–80°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Validation relies on spectroscopic characterization :

Q. How should researchers handle discrepancies in spectroscopic data for this compound?

Contradictions in NMR or MS data may arise from residual solvents, incomplete purification, or stereochemical variations. Mitigation strategies include:

- Cross-validating with 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.

- Comparing data with computational predictions (e.g., DFT-based chemical shift calculations).

- Repeating synthesis under anhydrous/inert conditions to exclude side reactions .

Advanced Research Questions

Q. How can Sonogashira coupling conditions be optimized to enhance yield and selectivity?

Systematic optimization involves:

- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) reduce costs without compromising yield.

- Solvent effects : Polar aprotic solvents (DMF) accelerate coupling but may increase side products; THF balances reactivity and selectivity.

- Additives : Amines (e.g., Et₃N) stabilize Cu(I) intermediates, improving turnover . A comparative study reported 85% yield using Pd(OAc)₂/P(t-Bu)₃ in DMF at 70°C .

Q. What role does the bromine substituent play in directing subsequent functionalization reactions?

The bromine atom serves as a site-selective handle for cross-coupling (e.g., Suzuki-Miyaura, Heck reactions). For instance:

- Buchwald-Hartwig amination : Substitution with amines under Pd catalysis.

- Halogen exchange : Bromine-to-iodine conversion via Finkelstein reaction for enhanced reactivity . Computational studies (DFT) suggest bromine’s electron-withdrawing effect lowers the activation energy for oxidative addition in Pd-mediated steps .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Conflicting yields often stem from moisture sensitivity of trimethylsilylacetylene or catalyst deactivation . Recommendations:

Q. How can computational chemistry predict the stability and reactivity of this compound?

Molecular dynamics (MD) simulations and thermogravimetric analysis (TGA) reveal decomposition pathways. For example:

- Thermal stability : Decomposition onset at ~200°C, forming siloxanes and brominated aromatics.

- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies susceptibility to electrophilic attacks at the ethynyl group .

Methodological Resources

Q. Where can researchers access reliable spectroscopic data or synthetic protocols?

- SciFinder : Use CAS RN 16116-78-2 for precise searches; filter for peer-reviewed journals.

- NIST Chemistry WebBook : Validated NMR/MS data (avoid non-peer-reviewed platforms like benchchem.com ) .

- Crystallographic databases : CCDC entries for structural analogs (e.g., related triisopropylsilane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。